molecular formula C23H17N3O4S B11577722 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577722
M. Wt: 431.5 g/mol
InChI Key: LLKGVCMQGNNHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Starting materials: 4-(prop-2-en-1-yloxy)phenyl bromide.
  • Reaction: Coupling reaction to attach the phenyl group to the chromeno[2,3-c]pyrrole core.
  • Conditions: Palladium-catalyzed cross-coupling reaction, inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions

  • Step 1: Synthesis of Chromeno[2,3-c]pyrrole Core

    • Starting materials: 2-hydroxybenzaldehyde and an appropriate amine.
    • Reaction: Condensation reaction to form the chromeno[2,3-c]pyrrole core.
    • Conditions: Acidic or basic catalyst, reflux conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation Reactions

    • The compound can undergo oxidation at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
  • Reduction Reactions

    • Reduction of the nitro group (if present) on the phenyl ring to an amine.
    • Common reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
  • Substitution Reactions

    • Electrophilic substitution on the phenyl ring, particularly at the para position relative to the prop-2-en-1-yloxy group.
    • Common reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The thiadiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Anticancer Agents: The compound’s ability to interact with DNA and proteins could be exploited in the design of novel anticancer drugs.

Medicine

    Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

    Materials Science: The compound’s unique structure could be utilized in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is likely to involve interactions with biological macromolecules such as proteins and nucleic acids. The thiadiazole ring can form hydrogen bonds and other non-covalent interactions with enzyme active sites, potentially inhibiting their activity. The chromeno[2,3-c]pyrrole core may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole
  • 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzimidazole
  • 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole

Uniqueness

  • Structural Complexity : The presence of multiple heterocyclic rings and functional groups makes this compound more structurally complex compared to its analogs.
  • Versatility : The combination of thiadiazole, chromeno[2,3-c]pyrrole, and phenyl groups provides a unique set of chemical properties that can be exploited in various applications.
  • Biological Activity : The compound’s potential to interact with multiple biological targets sets it apart from simpler analogs.

Properties

Molecular Formula

C23H17N3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17N3O4S/c1-3-12-29-15-10-8-14(9-11-15)19-18-20(27)16-6-4-5-7-17(16)30-21(18)22(28)26(19)23-25-24-13(2)31-23/h3-11,19H,1,12H2,2H3

InChI Key

LLKGVCMQGNNHGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.